molecular formula C6H4N4O4S B14614576 Benzene-1,4-bis(diazonium) sulfate CAS No. 57532-34-0

Benzene-1,4-bis(diazonium) sulfate

Cat. No.: B14614576
CAS No.: 57532-34-0
M. Wt: 228.19 g/mol
InChI Key: MUQZQLSRKLTRHV-UHFFFAOYSA-L
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Description

Benzene-1,4-bis(diazonium) sulfate is a diazonium salt characterized by two diazonium (–N≡N⁺) groups attached to the benzene ring at the 1,4-positions, with sulfate as the counterion. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in dye manufacturing, coupling reactions, and polymer chemistry . The compound’s structure (C₆H₄(N≡N)₂SO₄) enables its role as a crosslinking agent or precursor for azo dyes, particularly in textile applications. For instance, derivatives of benzene-1,4-bis(diazonium) have demonstrated excellent fastness properties on polyester fabrics, achieving high yields in synthetic protocols . However, its instability in solid form and sensitivity to shock or heat necessitate careful handling .

Properties

CAS No.

57532-34-0

Molecular Formula

C6H4N4O4S

Molecular Weight

228.19 g/mol

IUPAC Name

benzene-1,4-didiazonium;sulfate

InChI

InChI=1S/C6H4N4.H2O4S/c7-9-5-1-2-6(10-8)4-3-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+2;/p-2

InChI Key

MUQZQLSRKLTRHV-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+]#N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzene-1,4-bis(diazonium) sulfate typically involves the diazotization of aromatic amines. The process begins with the treatment of an aromatic amine, such as p-phenylenediamine, with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid). The reaction conditions usually require low temperatures to stabilize the diazonium ion formed during the process .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain the low temperatures required and to handle the potentially hazardous nature of diazonium salts. The use of automated systems ensures precise control over reaction conditions, enhancing yield and safety.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,4-bis(diazonium) sulfate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different functional groups.

    Coupling Reactions: The diazonium group can couple with electron-rich aromatic compounds, forming azo compounds.

Common Reagents and Conditions:

    Substitution Reactions: Copper(I) chloride, copper(I) bromide, copper(I) cyanide, and potassium iodide are commonly used reagents.

    Coupling Reactions: Phenols and aromatic amines are common coupling partners.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzene-1,4-bis(diazonium) sulfate involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, including:

    Substitution Reactions: The diazonium ion acts as an electrophile, facilitating nucleophilic substitution reactions.

    Coupling Reactions: The diazonium ion couples with electron-rich aromatic compounds, forming azo bonds.

Comparison with Similar Compounds

Benzene-1,4-bis(diazonium perchlorate)

  • Structure : C₆H₄(N≡N)₂ClO₄.
  • Key Difference : The perchlorate counterion increases oxidative and explosive risks compared to the sulfate variant .

Methanediazonium Salts

  • Structure : CH₃N≡N⁺X⁻ (X = counterion).
  • Reactivity : Less thermally stable than aromatic diazonium salts like benzene-1,4-bis(diazonium) sulfate.
  • Applications : Primarily in alkylation reactions; lacks utility in dye chemistry due to simpler structure .

Comparison with Aromatic Bis-Functionalized Compounds

Benzene-1,4-bis[aminomethylidenebis(phosphonic)] Acid (Tetrasodium Salt)

  • Structure: A bisphosphonate with two aminomethylidenebis(phosphonic) groups at 1,4-positions.
  • Reactivity : Demonstrates antiproliferative activity in osteoclast precursors, unlike the diazonium sulfate’s role in synthesis .
  • Applications : Pharmaceutical (osteoporosis treatment) vs. industrial (dyes, polymers) for this compound .

Benzene-1,4-dithiocarboxamide

  • Structure : C₆H₄(C(=S)NH₂)₂.
  • Stability: Stable under ambient conditions; non-explosive.
  • Applications : Research use in coordination chemistry; contrasts with diazonium sulfate’s transient reactivity .

Comparison with Other Sulfate Salts

N1,N1-Diethylbenzene-1,4-diamine Sulfate

  • Structure : (C₆H₄(NH(C₂H₅)₂)₂)SO₄.
  • Reactivity : Stable amine sulfate; used as an intermediate in organic synthesis.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Reactivity Profile Primary Applications Hazards
This compound C₆H₄(N≡N)₂SO₄ High (azo coupling) Dyes, polymers Explosive when dry
Benzene-1,4-bis(diazonium perchlorate) C₆H₄(N≡N)₂ClO₄ Extreme (explosive) Research only Severe explosion risk
Benzene-1,4-dithiocarboxamide C₈H₈N₂S₂ Moderate (coordination) Metal ligand studies Toxic if ingested
Benzene-1,4-bis[aminomethylidenebis(phosphonic)] acid C₈H₁₀N₂O₁₂P₄ Low (biological) Osteoclast inhibition Low acute toxicity

Table 2: Stability and Handling Requirements

Compound Storage Conditions Handling Precautions
This compound Cool, moist environment Avoid shock, heat; use inert solvents
Benzene-1,4-dithiocarboxamide Ambient temperatures Standard lab PPE; no explosive risk
Benzene-1,4-bis(diazonium perchlorate) Controlled, hydrated Remote handling; explosion-proof facilities

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